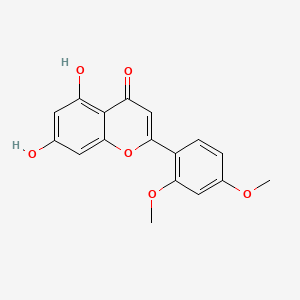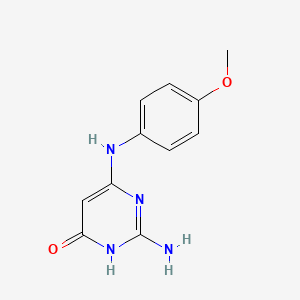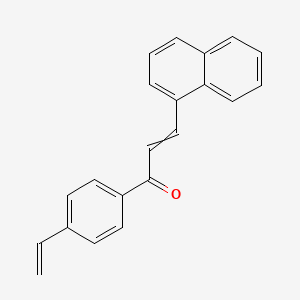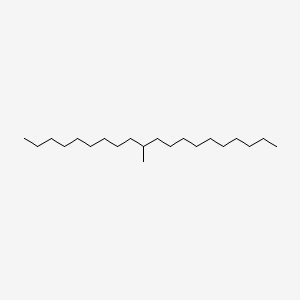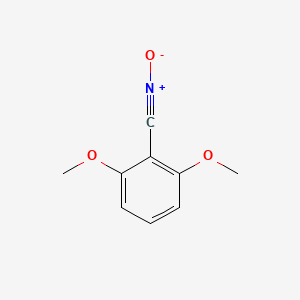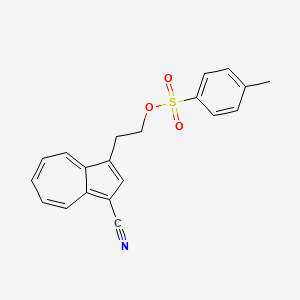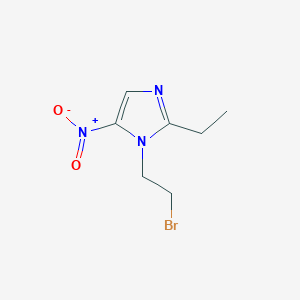
1-(2-Bromoethyl)-2-ethyl-5-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-2-ethyl-5-nitro-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromoethyl group at position 1, an ethyl group at position 2, and a nitro group at position 5 of the imidazole ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(2-Bromoethyl)-2-ethyl-5-nitro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Alkylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Bromination: The bromoethyl group can be introduced through bromination reactions using bromoethane and a suitable catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(2-Bromoethyl)-2-ethyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethyl group can undergo oxidation to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromoethyl)-2-ethyl-5-nitro-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-2-ethyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects. The bromoethyl group can alkylate DNA or proteins, disrupting their normal function and leading to cell death. These interactions are mediated by enzymes and other cellular factors that recognize and process the compound.
Comparison with Similar Compounds
1-(2-Bromoethyl)-2-ethyl-5-nitro-1H-imidazole can be compared with other similar compounds, such as:
1-(2-Bromoethyl)-4-nitrobenzene: This compound also contains a bromoethyl and a nitro group but is based on a benzene ring instead of an imidazole ring.
1-(2-Bromoethyl)naphthalene: This compound contains a bromoethyl group attached to a naphthalene ring and is used in various research applications.
The uniqueness of this compound lies in its specific substitution pattern on the imidazole ring, which imparts distinct chemical reactivity and biological activity compared to other compounds.
Properties
CAS No. |
58012-20-7 |
|---|---|
Molecular Formula |
C7H10BrN3O2 |
Molecular Weight |
248.08 g/mol |
IUPAC Name |
1-(2-bromoethyl)-2-ethyl-5-nitroimidazole |
InChI |
InChI=1S/C7H10BrN3O2/c1-2-6-9-5-7(11(12)13)10(6)4-3-8/h5H,2-4H2,1H3 |
InChI Key |
XLGUKWZVVYEDAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1CCBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Benzyl-2-{[4-(pyridin-2-yl)phenoxy]methyl}morpholine](/img/structure/B14626682.png)

![Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14626705.png)
